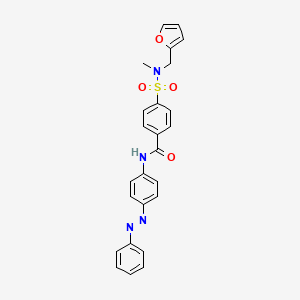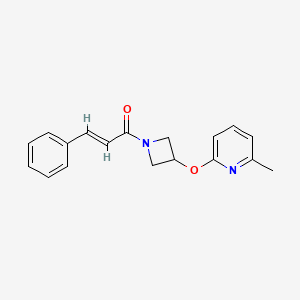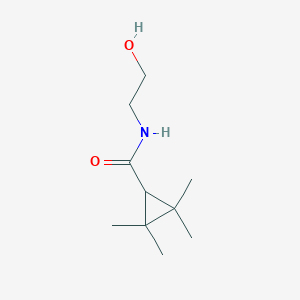
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide is a complex organic compound that features a quinoline ring, a benzamide group, and a benzyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method often employs palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can participate in π-π stacking interactions, while the benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(quinolin-8-yl)benzamide: Shares the quinoline and benzamide groups but lacks the benzyloxy and butyl substituents.
2-butyl-N-(quinolin-8-yl)benzamide: Similar but lacks the benzyloxy group.
5-(Benzyloxy)-N-(quinolin-8-yl)benzamide: Similar but lacks the butyl group
Uniqueness
The unique combination of the benzyloxy, butyl, and quinoline groups in 5-(Benzyloxy)-2-butyl-N-(quinolin-8-yl)benzamide provides it with distinct chemical properties and potential applications that are not shared by its analogs. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H26N2O2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-butyl-5-phenylmethoxy-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C27H26N2O2/c1-2-3-11-21-15-16-23(31-19-20-9-5-4-6-10-20)18-24(21)27(30)29-25-14-7-12-22-13-8-17-28-26(22)25/h4-10,12-18H,2-3,11,19H2,1H3,(H,29,30) |
InChI-Schlüssel |
POGUHPNAZZILQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)





